molecular formula C15H19N7O2 B11712549 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11712549
M. Wt: 329.36 g/mol
InChI Key: KLFVNLHDKLXUQT-UHFFFAOYSA-N
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Description

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydrazinyl group, a dimethyl group, and a phenylaminoethyl group attached to a purine core. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group. This intermediate is then reacted with 2-(phenylamino)ethyl chloride in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or hydrazides.

    Substitution: The phenylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or hydrazides.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting purine-related pathways.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. It may also interact with DNA or RNA, leading to alterations in gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 8-hydrazino-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with biological targets .

Properties

Molecular Formula

C15H19N7O2

Molecular Weight

329.36 g/mol

IUPAC Name

7-(2-anilinoethyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H19N7O2/c1-20-12-11(13(23)21(2)15(20)24)22(14(18-12)19-16)9-8-17-10-6-4-3-5-7-10/h3-7,17H,8-9,16H2,1-2H3,(H,18,19)

InChI Key

KLFVNLHDKLXUQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCNC3=CC=CC=C3

Origin of Product

United States

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